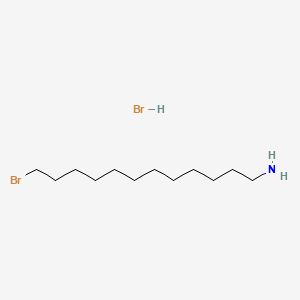

12-Bromo-1-aminododecane, Hydrobromide

Description

12-Bromo-1-aminododecane, Hydrobromide (CAS 14502-45-5) is a brominated alkylamine salt with the molecular formula C₁₂H₂₇Br₂N and a molecular weight of 345.16 g/mol . Structurally, it consists of a 12-carbon aliphatic chain with a terminal primary amine group (-NH₂) and a bromine atom at the 12th carbon. The amine group is protonated as a hydrobromide salt, enhancing its solubility in polar solvents and stability under standard conditions.

Properties

IUPAC Name |

12-bromododecan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrN.BrH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h1-12,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCCPATXXWXOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721641 | |

| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14502-45-5 | |

| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Dodecylamine: The synthesis of 12-Bromo-1-aminododecane, Hydrobromide typically begins with the bromination of dodecylamine.

Formation of Hydrobromide Salt: The resulting 12-bromo-1-dodecylamine is then reacted with hydrobromic acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 12-Bromo-1-aminododecane, Hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 1-aminododecane.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in an aqueous or alcoholic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products:

Substitution: The major products depend on the nucleophile used.

Reduction: The major product is 1-aminododecane.

Scientific Research Applications

Chemistry:

Building Block in Organic Synthesis: 12-Bromo-1-aminododecane, Hydrobromide is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Proteomics Research: The compound is used in proteomics research for the modification and labeling of proteins.

Industry:

Intermediate in Chemical Manufacturing: It serves as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 12-Bromo-1-aminododecane, Hydrobromide involves its reactivity as a brominated amine. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and physicochemical differences between 12-Bromo-1-aminododecane, Hydrobromide and two related compounds: 12-Bromo-1-dodecanol and Galantamine Hydrobromide.

Functional Group Reactivity

- This compound: The terminal amine group, protonated as a hydrobromide salt, enables nucleophilic reactions (e.g., alkylation, acylation), while the bromine atom facilitates SN2 substitutions or cross-coupling reactions .

- 12-Bromo-1-dodecanol: The alcohol (-OH) group allows esterification or oxidation reactions, and the bromine can participate in nucleophilic substitutions. Its long hydrophobic chain makes it suitable for surfactant or lipid-based applications .

- Galantamine Hydrobromide : The complex alkaloid structure, including a tertiary amine and aromatic rings, underpins its pharmacological activity as a reversible acetylcholinesterase inhibitor. The hydrobromide salt enhances solubility for drug formulation .

Pharmacological Relevance

While Galantamine Hydrobromide is a well-characterized drug targeting neurodegenerative diseases, this compound lacks direct evidence of therapeutic use. Its structural dissimilarity to galantamine (linear chain vs. polycyclic alkaloid) limits overlap in biological activity. However, its amine and bromide functionalities may support derivatization into bioactive molecules .

Biological Activity

12-Bromo-1-aminododecane, Hydrobromide (CAS Number: 14502-45-5) is a compound of interest in various fields, including material science and biochemistry. Its structure features a long alkyl chain with an amine functional group, which suggests potential biological activities and applications. This article explores the biological activity of this compound, highlighting its properties, potential mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 345.16 g/mol. The compound's structure includes:

- Hydrophobic alkyl chain : Contributes to its amphiphilic nature.

- Amine group : Capable of forming hydrogen bonds, potentially influencing biological interactions.

Currently, there is no detailed scientific literature outlining the precise mechanism of action for this compound. However, its structural features suggest potential interactions with cellular components:

- Lipid Bilayers : The hydrophobic tail may integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Protein Interactions : The amine group could facilitate interactions with proteins through hydrogen bonding or ionic interactions.

Research Findings and Case Studies

Despite the scarcity of direct studies on 12-Bromo-1-aminododecane, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Material Science Applications | Investigated for use in creating amphiphilic materials due to its structural properties. |

| Cell Biology Research | Suggested as a tool for studying lipid-protein interactions due to its similarity to certain lipids. |

| Toxicological Studies | Limited data indicates that amines can be irritants; however, the hydrobromide form may mitigate some irritant effects. |

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound. It is recommended to use personal protective equipment (PPE) due to the potential irritant properties associated with bromine and amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.